molecular formula C25H21BClF4P B1607794 4-Chlorobenzyl triphenylphosphonium tetrafluoroborate CAS No. 97559-21-2

4-Chlorobenzyl triphenylphosphonium tetrafluoroborate

Cat. No.: B1607794
CAS No.: 97559-21-2
M. Wt: 474.7 g/mol
InChI Key: BDQWDDJLXWWBDN-UHFFFAOYSA-N
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Description

Product Information 4-Chlorobenzyl triphenylphosphonium tetrafluoroborate is an organophosphonium salt with the molecular formula C 25 H 21 BClF 4 P and a molecular weight of 474.67 g/mol . It is assigned the CAS Registry Number 97559-21-2 . This compound is supplied as a solid and is characterized as For Research Use Only, not intended for diagnostic or therapeutic applications. Research Applications and Value This reagent serves as a stable phosphonium salt precursor for the generation of phosphorus ylides, which are pivotal intermediates in synthetic organic chemistry. Its primary research value lies in its application in the Wittig reaction , a fundamental carbon-carbon bond-forming transformation used for the synthesis of alkenes from carbonyl compounds . The 4-chlorobenzyl group can influence the reactivity of the derived ylide and the stereochemical outcome of the olefination reaction. The tetrafluoroborate (BF 4 ) counterion contributes to the salt's stability and solubility properties, making it a convenient solid for handling and storage. Phosphonium salts of this structural class are also of significant interest in the field of materials science and crystal engineering . They can be used as cations in the construction of molecular salts and coordination compounds, such as chloridometallate complexes, which are studied for their structural and functional properties . The molecular structure of related compounds, such as (4-fluorobenzyl)triphenylphosphonium chloride, reveals typical bond distances and a geometry that facilitates the formation of crystalline materials . Safety and Handling This product is for research purposes only and is not for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) for comprehensive hazard and handling information prior to use.

Properties

IUPAC Name

(4-chlorophenyl)methyl-triphenylphosphanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClP.BF4/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;2-1(3,4)5/h1-19H,20H2;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQWDDJLXWWBDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BClF4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370034
Record name 4-Chlorobenzyl triphenylphosphonium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97559-21-2
Record name 4-Chlorobenzyl triphenylphosphonium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Preparation of 4-Chlorobenzyl Triphenylphosphonium Chloride

Reagents :

  • 4-Chlorobenzyl chloride
  • Triphenylphosphine (PPh₃)
  • Dichloromethane (DCM)

Procedure :

  • Combine 4-chlorobenzyl chloride (1 equiv) and triphenylphosphine (1 equiv) in DCM.
  • Reflux at 40–50°C for 12–24 h under inert atmosphere.
  • Concentrate the mixture under reduced pressure.
  • Precipitate the product by adding diethyl ether.
  • Isolate via vacuum filtration and dry under high vacuum.

Yield : ~85–90%.

Step 2: Anion Exchange to Tetrafluoroborate

Reagents :

  • 4-Chlorobenzyl triphenylphosphonium chloride
  • Sodium tetrafluoroborate (NaBF₄)
  • Dichloromethane (DCM)

Procedure :

  • Dissolve the chloride salt (1 equiv) in DCM.
  • Add an aqueous solution of NaBF₄ (3–5 equiv) and shake vigorously for 1–2 min.
  • Separate the organic layer and repeat the washing step twice.
  • Wash the organic phase with water (3×) to remove residual chloride.
  • Evaporate DCM under reduced pressure and dry the solid.

Critical Data :

Parameter Value Source
Reaction Time 3–5 min per wash
Temperature Room temperature
Yield 78–86%

Direct Synthesis from Triphenylphosphine and HBF₄

A one-pot method avoids isolating the intermediate chloride salt.

Reagents :

  • 4-Chlorobenzyl chloride
  • Triphenylphosphine (PPh₃)
  • Tetrafluoroboric acid diethyl ether complex (HBF₄·Et₂O)
  • Acetonitrile (MeCN)

Procedure :

  • Cool MeCN in an ice-water bath.
  • Add HBF₄·Et₂O (1 equiv) dropwise to a solution of PPh₃ (1 equiv) in MeCN.
  • Stir for 2 h at room temperature.
  • Add 4-chlorobenzyl chloride (1 equiv) and heat at 50°C for 1–2 h.
  • Precipitate the product with diethyl ether and isolate via filtration.

Critical Data :

Parameter Value Source
Reaction Time 2 h (quaternization)
Temperature 50°C
Yield 70–82%

Large-Scale Synthesis (20 g Batch)

Adapted from optimized protocols for industrial applications:

Procedure :

  • Combine 4-chlorobenzyl chloride (60 mmol), PPh₃ (60 mmol), and HBF₄·Et₂O (60 mmol) in MeCN (0.10 M).
  • Stir at 50°C for 2 h under nitrogen.
  • Filter through silica gel (eluting with diethyl ether).
  • Concentrate and recrystallize from MeCN/Et₂O.

Yield : 82%.

Key Analytical Data

Comparison of Methods

Method Advantages Limitations
Salt Metathesis High purity, scalable Requires isolated chloride salt
Direct Synthesis One-pot, fewer steps Lower yields for electron-poor substrates
Large-Scale Industrially viable (>80% yield) Requires rigorous drying

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobenzyl triphenylphosphonium tetrafluoroborate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound is known to undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide are commonly employed.

Major Products: The major products formed from these reactions vary based on the reagents and conditions used. For instance, oxidation can lead to the formation of 4-chlorobenzaldehyde, while substitution reactions can yield various substituted benzyl derivatives .

Scientific Research Applications

Mitochondrial Targeting

One of the primary applications of CBTPPT lies in its ability to target mitochondria. Mitochondria are essential organelles involved in energy production and apoptosis regulation. Targeting compounds like CBTPPT to mitochondria can enhance the efficacy of therapeutic agents against conditions such as cancer and neurodegenerative diseases. The incorporation of triphenylphosphonium (TPP) moieties into drug design has been shown to significantly increase the accumulation of drugs in mitochondria, resulting in improved therapeutic outcomes .

Synthesis of Bioactive Compounds

CBTPPT serves as a reagent in organic synthesis, particularly for generating N-protected 1-aminoalkylphosphonium salts. These compounds have potential applications in synthesizing various bioactive molecules. The use of CBTPPT in one-pot reactions has been documented to yield high purity products with significant efficiency .

Table 1: Synthesis Conditions for N-Protected 1-Aminoalkylphosphonium Salts

Reaction ComponentQuantityConditionsYield
Amide/Carbamate/Lactam1 mmolCH3CN, heatedHigh
Triarylphosphonium Salt1 mmol (CBTPPT)Stirred vigorouslyHigh
Aldehyde1 mmolUnder reduced pressureHigh

Drug Delivery Systems

The lipophilicity and positive charge of CBTPPT enhance its utility in drug delivery systems, particularly for delivering therapeutic agents directly to mitochondria. This targeted approach minimizes systemic side effects and maximizes local therapeutic concentrations. The compound has been explored as a vehicle for delivering antioxidants and other bioactive molecules to mitigate oxidative stress-related damage in cells .

Mitochondrial Accumulation Studies

Research has demonstrated that compounds conjugated with TPP moieties exhibit significantly higher mitochondrial accumulation compared to non-targeted analogs. For instance, studies involving CBTPPT have shown over a 1000-fold increase in mitochondrial concentration, making it a promising candidate for developing mitochondrial-targeted therapies .

Antioxidant Delivery

In a study focused on neurodegenerative diseases, CBTPPT was used to deliver antioxidants specifically to mitochondria. The results indicated a reduction in reactive oxygen species (ROS) levels within neuronal cells, suggesting that CBTPPT could play a vital role in mitigating oxidative stress associated with neurodegeneration .

Mechanism of Action

The mechanism of action of 4-chlorobenzyl triphenylphosphonium tetrafluoroborate involves its interaction with molecular targets through its reactive phosphonium group. This group can participate in various chemical transformations, facilitating the formation of new bonds and the modification of existing ones. The pathways involved often include nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Phosphonium salts vary significantly based on their organic substituents and counter-ions, which influence their reactivity, stability, and applications:

  • Triphenylphosphonium Bromide (PPh₃⁺Br⁻) :

    • Substituent : Phenyl groups.
    • Counter-ion : Bromide (Br⁻).
    • Properties : Lower thermal stability compared to BF₄⁻ salts due to the coordinating nature of Br⁻. Yields in syntheses (e.g., amidoalkylation) are typically lower (49% vs. 84% for BF₄⁻ salts) .
    • Applications : Intermediate in palladium-catalyzed couplings .
  • Tris(3-Chlorophenyl)phosphonium Tetrafluoroborate :

    • Substituent : 3-Chlorophenyl groups.
    • Counter-ion : BF₄⁻.
    • Properties : Enhanced electron-withdrawing effects from chlorine substituents improve stability in radical addition reactions .
  • (4-Carboxybutyl)Triphenylphosphonium Bromide :

    • Substituent : Carboxybutyl group.
    • Counter-ion : Br⁻.
    • Properties : The polar carboxybutyl group increases solubility in polar solvents, making it suitable for biomedical applications (e.g., mitochondrial targeting) .
  • Trimethylphosphonium Tetrafluoroborate :

    • Substituent : Methyl groups.
    • Counter-ion : BF₄⁻.
    • Properties : Smaller alkyl substituents reduce steric hindrance, favoring nucleophilic substitutions but limiting thermal stability .

Counter-Ion Effects

The choice of counter-ion critically impacts reactivity:

  • BF₄⁻ Salts: Non-coordinating nature enhances stability in radical reactions (e.g., free radical additions to olefins) and improves yields in amidoalkylation (84% vs. 49% for Br⁻ salts) .
  • Br⁻/Cl⁻ Salts : Coordinating anions reduce thermal stability but are cost-effective for large-scale syntheses .

Thermal and Spectroscopic Properties

  • Thermal Stability : BF₄⁻ salts generally exhibit higher decomposition temperatures (>200°C) compared to Br⁻ salts, as confirmed by thermogravimetric analysis (TGA) .
  • Spectroscopic Characterization : ¹H-, ¹³C-, and ³¹P-NMR are standard for confirming substituent effects and purity .

Biological Activity

4-Chlorobenzyl triphenylphosphonium tetrafluoroborate (CBTP) is a phosphonium salt that has garnered attention due to its potential biological activities. This compound is characterized by a chlorobenzyl group attached to a triphenylphosphonium moiety, which enhances its lipophilicity and ability to penetrate biological membranes. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Chemical Formula : C25H22ClBF4P
  • Molecular Weight : 466.68 g/mol
  • CAS Number : 97559-21-2

The tetrafluoroborate anion contributes to the compound's stability and solubility in various solvents, making it suitable for biological assays.

The biological activity of CBTP is primarily attributed to its ability to interact with cellular components, including proteins and nucleic acids. The phosphonium group can facilitate the transport of the compound across cell membranes, allowing it to exert its effects intracellularly. Studies suggest that the compound may inhibit specific enzymes or modulate receptor activity, leading to various biological responses.

Biological Activity Assays

Recent studies have evaluated the biological activity of CBTP through several assays:

  • Antimicrobial Activity :
    • CBTP demonstrated significant antimicrobial properties against various bacterial strains, indicating its potential as an antibacterial agent.
    • In vitro tests showed inhibition zones comparable to standard antibiotics.
  • Cytotoxicity Studies :
    • CBTP was tested on different cancer cell lines, including HeLa and MCF-7 cells. Results indicated that it exhibited dose-dependent cytotoxic effects.
    • The half-maximal inhibitory concentration (IC50) values ranged from 10 to 30 µM, suggesting moderate potency.
  • DNA Interaction Studies :
    • The compound's ability to bind DNA was assessed using fluorescence spectroscopy, revealing a strong intercalation effect.
    • This interaction could lead to DNA damage or inhibition of replication, contributing to its anticancer activity.

Case Study 1: Anticancer Activity

A study investigated the effects of CBTP on human breast cancer cells (MCF-7). The results indicated that treatment with CBTP led to increased apoptosis rates compared to untreated controls. Flow cytometry analysis showed a significant increase in early and late apoptotic cells after 24 hours of exposure.

Concentration (µM)% Apoptosis
05
1020
2045
3070

Case Study 2: Antimicrobial Efficacy

In another study, CBTP was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using broth microdilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli25

These findings suggest that CBTP has promising antibacterial properties that warrant further investigation.

Discussion

The biological activity of this compound indicates its potential as a therapeutic agent in treating bacterial infections and cancer. Its ability to penetrate cell membranes and interact with intracellular targets enhances its effectiveness. However, further studies are needed to elucidate the precise mechanisms underlying its biological activities and assess its safety profile in vivo.

Q & A

Basic: What analytical methods are recommended for assessing the purity and structural integrity of 4-chlorobenzyl triphenylphosphonium tetrafluoroborate?

To ensure high purity (>98%), researchers should combine ¹H/³¹P NMR spectroscopy to confirm the phosphonium cation structure and quantify residual solvents. Elemental analysis (C, H, P) validates stoichiometry, while ion chromatography or conductivity measurements assess the tetrafluoroborate (BF₄⁻) counterion integrity . For trace impurities, HPLC-MS with a reversed-phase column (e.g., C18) and acetonitrile/water mobile phase is advised. Note that hygroscopicity may require dry-sample handling under inert atmosphere .

Basic: What are the critical parameters for synthesizing this compound?

The synthesis typically involves a Menschutkin reaction between 4-chlorobenzyl chloride and triphenylphosphine in anhydrous dichloromethane at 40–50°C for 12–24 hours. Key parameters:

  • Molar ratio : 1:1.05 (PPh₃:4-chlorobenzyl chloride) to minimize unreacted phosphine.
  • Counterion exchange : Adding NaBF₄ in stoichiometric excess (1.2 eq.) to precipitate the product .
  • Purification : Recrystallization from ethanol/water (3:1) improves yield (reported ~75–85%) .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound across solvents?

Discrepancies often arise from crystallization kinetics (e.g., metastable polymorphs) or ion-pairing effects in polar aprotic solvents. To address this:

Standardize measurement conditions : Use a thermostatted bath (±0.1°C) and equilibrate for ≥24 hours.

Validate via multiple techniques : Compare gravimetric analysis with UV-Vis (λ = 260 nm) or conductivity data .

Account for ionic strength : Use the Debye-Hückel equation to correct for activity coefficients in aqueous-organic mixtures.
Example: Solubility in acetonitrile varies from 12–18 mg/mL at 25°C due to trace water content .

Advanced: What mechanistic insights guide the use of this compound in Wittig olefination reactions?

The phosphonium salt acts as a precursor to ylides upon deprotonation with strong bases (e.g., NaHMDS or KOtBu). Key mechanistic considerations:

  • Ylide stability : The electron-withdrawing 4-chlorobenzyl group increases ylide electrophilicity, favoring reactions with aldehydes over ketones.
  • Counterion effects : BF₄⁻ minimally coordinates to the ylide, unlike Cl⁻ or Br⁻, reducing side reactions .
  • Kinetic profiling : Monitor reaction progress via in situ ³¹P NMR to optimize base addition rate and temperature (−20°C to 0°C) .

Advanced: How can computational modeling predict the reactivity of 4-chlorobenzyl triphenylphosphonium salts in organocatalytic systems?

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level can:

Calculate charge distribution on the phosphonium center to predict nucleophilic attack sites.

Simulate transition states for ylide formation (e.g., activation energies for deprotonation).

Model solvent effects (e.g., PCM for acetonitrile) on reaction thermodynamics .
Experimental validation via kinetic isotope effects (KIE) or Hammett plots is critical to confirm computational trends .

Basic: What safety protocols are essential when handling this compound in the laboratory?

  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use a fume hood due to potential dust generation (GHS Category 1 skin/eye irritant) .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
  • Waste disposal : Incinerate via approved facilities (P501) due to persistent phosphonium residues .

Advanced: How does the choice of counterion (BF₄⁻ vs. Cl⁻) impact electrochemical applications of this phosphonium salt?

In ionic liquids or electrolytes:

  • Conductivity : BF₄⁻ offers higher ionic mobility (Λ = 0.8–1.2 mS/cm at 25°C) vs. Cl⁻ (Λ = 0.3–0.5 mS/cm).
  • Electrochemical window : BF₄⁻ stabilizes up to +4.5 V (vs. Ag/Ag⁺), suitable for supercapacitors.
  • Viscosity : BF₄⁻-based salts exhibit lower viscosity (η = 120–150 cP) compared to Cl⁻ analogs (η > 200 cP) .

Advanced: What strategies mitigate phosphine oxide byproduct formation during ylide generation?

  • Base selection : Use non-nucleophilic bases (e.g., LDA) to avoid proton exchange side reactions.
  • Low-temperature quenching : Add the aldehyde substrate before warming to trap the ylide.
  • Catalytic additives : 10 mol% crown ethers (18-crown-6) enhance ylide stability by sequestering K⁺ ions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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